molecular formula C14H8N2O2 B5196296 12H-[1,3]benzoxazolo[2,3-b]quinazolin-12-one CAS No. 70083-20-4

12H-[1,3]benzoxazolo[2,3-b]quinazolin-12-one

Cat. No.: B5196296
CAS No.: 70083-20-4
M. Wt: 236.22 g/mol
InChI Key: HINUIMNQFYZLFK-UHFFFAOYSA-N
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Description

12H-[1,3]benzoxazolo[2,3-b]quinazolin-12-one is a heterocyclic compound that belongs to the class of benzoxazoloquinazolines This compound is characterized by a fused ring system consisting of benzoxazole and quinazoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12H-[1,3]benzoxazolo[2,3-b]quinazolin-12-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of isatins with 2-haloaryl isothiocyanates under oxidative conditions. This reaction is often promoted by tert-butyl hydroperoxide (TBHP) and sodium carbonate (Na2CO3), leading to the formation of the desired benzoxazoloquinazoline structure through a cascade oxidative cyclization and interrupted Dimroth rearrangement .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

12H-[1,3]benzoxazolo[2,3-b]quinazolin-12-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include TBHP and other peroxides.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced analogs with altered electronic properties.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown promise in biological assays, including antioxidant and anti-inflammatory activities.

    Medicine: Research has indicated potential therapeutic applications, particularly in the development of novel drugs targeting specific biological pathways.

    Industry: The compound’s unique structural properties make it a candidate for use in materials science, including the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of 12H-[1,3]benzoxazolo[2,3-b]quinazolin-12-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12H-[1,3]benzoxazolo[2,3-b]quinazolin-12-one is unique due to its specific fused ring system, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[1,3]benzoxazolo[2,3-b]quinazolin-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O2/c17-13-9-5-1-2-6-10(9)15-14-16(13)11-7-3-4-8-12(11)18-14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINUIMNQFYZLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C4=CC=CC=C4OC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30282216
Record name 12h-benzoxazolo[2,3-b]quinazolin-12-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30282216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199780
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

70083-20-4
Record name NSC24986
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24986
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 12h-benzoxazolo[2,3-b]quinazolin-12-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30282216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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